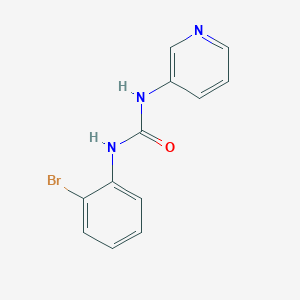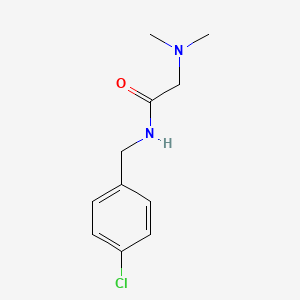![molecular formula C20H19NO3S2 B4616005 5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4616005.png)
5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
This compound belongs to a class of organic molecules known for their versatile chemical structures and potential for various applications. Thiazolidinones, in particular, exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves condensation reactions using microwave-assisted synthesis, which offers a convenient approach. For instance, derivatives similar to the compound have been synthesized from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives under microwave conditions, showing the efficiency of such methods in preparing these compounds (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals significant insights into their chemical behavior. For example, studies involving X-ray diffraction, NMR, and computational methods have been used to ascertain the geometry, confirm the structure, and investigate the electronic properties of these molecules. One study focused on the crystal structure and Hirshfeld surface analysis to understand the intermolecular interactions and molecular stability (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including cycloaddition and condensation, which can be influenced by the presence of nitrile oxides and other reactants. These reactions not only extend the utility of thiazolidinones but also allow for the modification of their chemical properties for specific applications (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental methods, including crystallography and spectroscopy, providing essential data for the material's handling and formulation (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, play a significant role in the biological activity and potential therapeutic use of thiazolidinone derivatives. Studies focusing on these aspects help in understanding the mechanisms of action and optimizing the compounds for better efficacy and safety (Levshin et al., 1983).
Aplicaciones Científicas De Investigación
Dual Inhibitors of Enzymes
Thiazolidinones have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, exhibiting anti-inflammatory activity. Such compounds show promise in the development of anti-inflammatory drugs with dual mechanisms of action, enhancing therapeutic efficacy (Unangst et al., 1994).
Calcium Antagonists with Antioxidant Activity
Thiazolidinone derivatives have been identified as novel types of Ca(2+) antagonists that possess both Ca(2+) overload inhibition and antioxidant activity. This dual functionality is significant for cardiovascular research, indicating the potential for these compounds to be developed into treatments for diseases associated with Ca(2+) dysregulation and oxidative stress (Kato et al., 1999).
Synthesis of Heterocycles
Research on thiazolidin-4-ones has led to the synthesis of new 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, demonstrating the chemical versatility of thiazolidinone derivatives for creating potential biological compounds. These novel heterocycles highlight the role of thiazolidinones in synthesizing new compounds with possible biological applications (Masteloto et al., 2015).
Antifungal Agents
Mycosidine congeners, derived from thiazolidine, have shown high antifungal activity, suggesting thiazolidinones as a promising scaffold for developing new antifungal drugs. These findings underscore the importance of thiazolidinones in the discovery of novel antifungal agents with potential unique mechanisms of action (Levshin et al., 2022).
Propiedades
IUPAC Name |
(5E)-5-[[3-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-6-8-16(9-7-14)23-10-3-11-24-17-5-2-4-15(12-17)13-18-19(22)21-20(25)26-18/h2,4-9,12-13H,3,10-11H2,1H3,(H,21,22,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNFRBFFDRXAT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4615958.png)

![2-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4615984.png)
![5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)
![2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4615991.png)
![2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4615996.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4615998.png)

![2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4616000.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4616010.png)